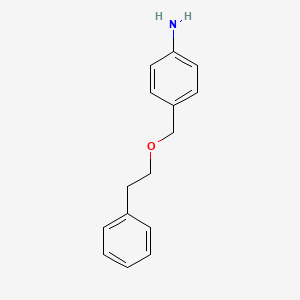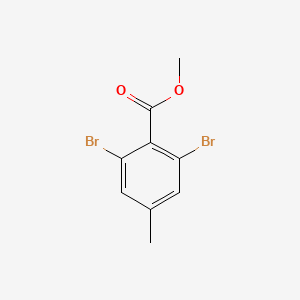![molecular formula C15H22N2 B3229462 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-17-0](/img/structure/B3229462.png)
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine
Descripción general
Descripción
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine, also known as BMOP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMOP belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to have antiviral properties, making it a potential candidate for the development of antiviral drugs.
Mecanismo De Acción
The exact mechanism of action of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been shown to reduce inflammation and oxidative stress in various cell types. Additionally, 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine in lab experiments is its high purity and stability. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine. One area of interest is the development of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine and its interactions with cellular pathways. Future research could also explore the potential of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine as a therapeutic agent for viral infections.
Propiedades
IUPAC Name |
6-benzyl-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPOBONEBFRSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B3229380.png)
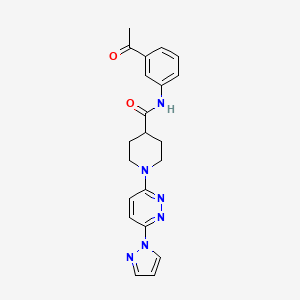
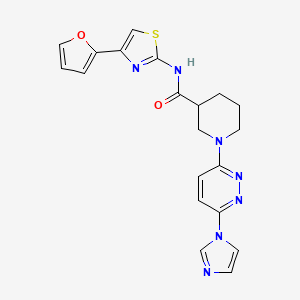
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B3229415.png)
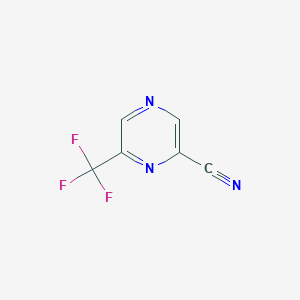
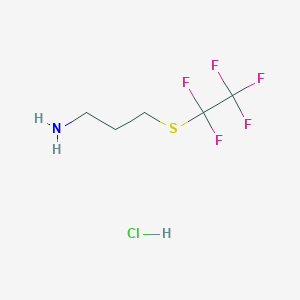
![Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B3229423.png)
![N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B3229428.png)


